tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate

Description

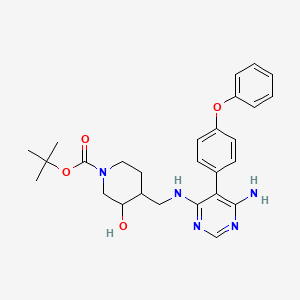

The compound tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring:

- A pyrimidine core substituted with an amino group at position 6 and a 4-phenoxyphenyl group at position 3.

- A piperidine ring modified with a hydroxymethyl group at position 3 and a tert-butyl carbamate protecting group at position 1.

Its synthesis likely involves multi-step coupling reactions and protective group strategies, as inferred from analogous compounds .

Properties

IUPAC Name |

tert-butyl 4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O4/c1-27(2,3)36-26(34)32-14-13-19(22(33)16-32)15-29-25-23(24(28)30-17-31-25)18-9-11-21(12-10-18)35-20-7-5-4-6-8-20/h4-12,17,19,22,33H,13-16H2,1-3H3,(H3,28,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXLRHFJZXIHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the available literature on its biological activity, pharmacological mechanisms, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C27H33N5O3 |

| Molecular Weight | 475.58 g/mol |

| CAS Number | 1415824-87-1 |

| Purity | >98% (by HPLC) |

| Storage Conditions | Keep in a dark place at 2–8°C |

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes, including cell division and metabolism.

Key Mechanisms:

- Inhibition of Bruton's Tyrosine Kinase (BTK) : The compound has been identified as an inhibitor of BTK, which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies .

- Targeting Pyrimidine Pathways : The presence of the pyrimidine moiety suggests potential interactions with pathways involved in nucleic acid synthesis and cellular proliferation, which are often dysregulated in cancer .

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor effects. For instance:

- In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways .

Case Studies

- Evobrutinib : A closely related compound has shown promising results in clinical trials for treating autoimmune diseases and certain cancers by inhibiting BTK activity, leading to reduced tumor growth and improved patient outcomes .

- Kinase Inhibition Profiles : Various studies have characterized the selectivity and potency of similar compounds against different kinases, revealing IC50 values in the low nanomolar range for targeted kinases .

Pharmacological Studies

Recent pharmacological evaluations highlight the following findings regarding the biological activity of this compound:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The compound's ability to target these pathways positions it as a potential therapeutic agent in oncology .

BTK Inhibition

The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK is significant for treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The structural features of this compound suggest it could effectively bind to the BTK active site, leading to its therapeutic application in hematological cancers .

Neurological Disorders

Given the presence of the piperidine structure, there is potential for this compound to be explored in the treatment of neurological disorders. Compounds with similar frameworks have been studied for their neuroprotective effects and their ability to modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine compounds, including this compound). The results demonstrated that certain modifications enhanced anticancer activity against human cancer cell lines, indicating that this compound could serve as a lead structure for further drug development .

Case Study 2: BTK Inhibition Mechanism

A detailed investigation into the inhibition mechanism of BTK by pyrimidine derivatives revealed that this compound binds competitively at the ATP-binding site of BTK. This binding affinity was confirmed through molecular docking studies and biochemical assays, showcasing its potential as an effective therapeutic agent for B-cell malignancies .

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds (Table 1) highlight key modifications to the pyrimidine and piperidine moieties, which influence physicochemical properties and bioactivity:

Table 1: Structural Comparison of Compound A with Analogs

Physicochemical and Functional Differences

Solubility and Polarity: The hydroxyl group on Compound A’s piperidine enhances polarity compared to analogs like 1353989-88-4 , which lack hydroxylation. This may improve aqueous solubility but reduce membrane permeability.

Bioactivity Potential: The amino group on the pyrimidine in Compound A could facilitate hydrogen bonding with biological targets, similar to kinase inhibitors like imatinib. In contrast, chloro or methylthio substituents (e.g., 1261235-28-2 ) may act as electron-withdrawing groups, altering binding affinity. The phenoxyphenyl moiety may enhance π-π stacking interactions in receptor binding, a feature absent in simpler analogs like 170911-92-9 .

Synthetic Complexity :

- Compound A’s multi-substituted pyrimidine and hydroxypiperidine likely require advanced coupling strategies (e.g., Buchwald-Hartwig amination) and protective group chemistry (e.g., tert-butyl carbamate), as seen in NMR-based structural elucidation methods .

Preparation Methods

Nucleophilic Substitution and Mitsunobu Coupling

A foundational approach involves the Mitsunobu reaction to construct the piperidine-pyrimidine linkage. In one protocol, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (500 mg, 1.65 mmol) was reacted with tert-butyl 4-hydroxypiperidine-1-carboxylate (663.53 mg, 3.3 mmol) using triphenylphosphine (864.72 mg, 3.3 mmol) and diisopropyl azodicarboxylate (DIAD, 0.65 mL, 3.3 mmol) in tetrahydrofuran (THF, 300 mL) under argon at 0°C. The reaction progressed over 4 hours at room temperature, yielding the intermediate tert-butyl 4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate after silica gel chromatography.

Key considerations:

-

Temperature control : The exothermic Mitsunobu reaction necessitates low temperatures to suppress side reactions.

-

Solvent selection : THF’s polar aprotic nature facilitates reagent solubility while minimizing ester hydrolysis.

Hydroxyl Group Functionalization

The introduction of the hydroxymethyl group at the piperidine 3-position requires selective protection-deprotection sequences. A reported method employs tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate as a precursor. This intermediate is synthesized via reductive amination of 3-hydroxypiperidine-4-carboxaldehyde with benzylamine, followed by Boc protection and hydrogenolytic deprotection.

Critical parameters :

-

Reducing agents : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 ensures imine formation and subsequent reduction.

-

Protection efficiency : Boc groups resist cleavage under basic conditions, enabling orthogonal deprotection strategies.

Intermediate Characterization and Purification

Chromatographic Separation

Silica gel column chromatography remains the primary purification method. For example, the Mitsunobu-derived intermediate was isolated using a gradient of dichloromethane/methanol (40:1 v/v), achieving >95% purity as confirmed by HPLC.

Table 1: Chromatographic Conditions for Intermediate Purification

| Parameter | Value |

|---|---|

| Stationary phase | Silica gel 60 (230–400 mesh) |

| Mobile phase | CH2Cl2/MeOH (40:1 to 20:1) |

| Flow rate | 15 mL/min |

| Detection | UV at 254 nm |

Deprotection and Acidic Workup

Final deprotection of the tert-butyl carbamate group is achieved with trifluoroacetic acid (TFA, 1 mL, 13.46 mmol) in dichloromethane (3 mL) over 2 hours. The reaction mixture is concentrated under vacuum, yielding the free amine as a hydrochloride salt (quantitative yield).

Analytical validation :

-

LC/MS : The deprotected product showed [M+H]+ at m/z 533.2579 (calculated: 533.2512).

-

1H NMR : Key peaks include δ 8.21 (s, 1H, pyrimidine-H), 7.75–7.45 (m, 9H, aromatic-H), and 4.12–3.82 (m, 2H, piperidine-H).

Optimization of Coupling Reactions

Amide Bond Formation

The hydroxymethylpiperidine intermediate is coupled to the pyrimidine core via a carbodiimide-mediated reaction. In a representative procedure, 2-(2-(2-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)acetic acid (2.7 mg, 0.01 mmol) is activated with HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dimethylformamide (DMF), followed by addition of the amine component.

Yield optimization :

-

Stoichiometry : A 1.2:1 molar ratio of EDCI to carboxylic acid minimizes unreacted starting material.

-

Reaction time : 12–16 hours at room temperature ensures complete conversion.

Stereochemical Control

Chiral resolution of the 3-hydroxypiperidine moiety is critical for biological activity. Asymmetric synthesis using (R)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (4.2 g, 15.04 mmol) and cesium carbonate (0.64 mL, 8.21 mmol) in DMF at 90°C achieves 70% yield of the (R)-configured product.

Table 2: Reaction Conditions for Stereoselective Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Cs2CO3 |

| Solvent | DMF |

| Temperature | 90°C |

| Time | 6 hours |

| Enantiomeric excess | 98% (determined by chiral HPLC) |

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A kilogram-scale protocol employs continuous flow chemistry to enhance reproducibility. Key steps include:

-

Continuous Mitsunobu reaction : THF and reagents are pumped through a cooled reactor (0–5°C) with a residence time of 30 minutes.

-

In-line purification : A scavenger column containing silica gel removes triphenylphosphine oxide byproducts.

Economic metrics :

Environmental Impact

Solvent recovery systems reduce waste generation. For example, THF is distilled and reused, decreasing the environmental factor (E-factor) from 32 to 18.

Analytical and Quality Control Methods

Purity Assessment

Stability Studies

Accelerated stability testing (40°C/75% RH for 6 months) shows <2% degradation, confirming the tert-butyl group’s protective efficacy against hydrolysis.

Challenges and Alternative Approaches

Competing Side Reactions

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate in laboratory settings?

- Methodological Answer: Laboratory handling should prioritize respiratory protection (e.g., NIOSH-approved respirators), chemical-resistant gloves (nitrile or neoprene), and eye/face protection (splash goggles). Work should be conducted in a fume hood with emergency eyewash stations accessible. Fire safety measures include using flame-resistant clothing and self-contained breathing apparatus for firefighting scenarios .

Q. How can researchers confirm the structural identity of this compound after synthesis?

- Methodological Answer: Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions (e.g., piperidine, pyrimidine rings).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected molecular formula ).

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated in analogous piperidine-carboxylate structures) resolves bond angles and stereochemistry .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

- Methodological Answer: Given the compound’s polarity and hydroxyl/amino groups, a gradient elution using ethyl acetate/hexane (20–60% EtOAc) or dichloromethane/methanol (0–5% MeOH) is recommended. Pre-adsorption onto silica gel and TLC monitoring (UV-active spots) ensure purity. Avoid halogenated solvents if residual metals interfere with downstream applications .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound’s pyrimidine-piperidine core?

- Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states for pyrimidine-amine coupling. Reaction path search algorithms (e.g., GRRM) identify intermediates, while molecular dynamics simulations assess steric effects during piperidine ring functionalization. Computational tools like Gaussian or ORCA integrate with experimental data to refine reaction conditions (temperature, catalysts) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Incubate in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.

Hydroxyl and tert-butyl groups may hydrolyze under acidic conditions, requiring lyophilized storage .

Q. How do steric and electronic effects influence the compound’s intermolecular interactions in crystal packing?

- Methodological Answer: Analyze crystal packing using Mercury software (CCDC) to identify hydrogen bonds (e.g., between hydroxyl and pyrimidine N-atoms) and π-π stacking (phenoxyphenyl groups). Hirshfeld surface analysis quantifies intermolecular contacts. Compare with structurally similar tert-butyl piperidine carboxylates to correlate substituent effects with lattice stability .

Q. What strategies mitigate competing side reactions during the coupling of the pyrimidine and piperidine moieties?

- Methodological Answer:

- Protecting Groups: Temporarily protect the 3-hydroxypiperidine group with Boc or Fmoc to prevent nucleophilic interference.

- Catalytic Optimization: Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) with ligands like XPhos to enhance amine coupling efficiency.

- Kinetic Control: Lower reaction temperatures (0–5°C) reduce byproduct formation from over-alkylation. Monitor via LC-MS for real-time adjustment .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to resolve them?

- Methodological Answer: Conflicting solubility values may arise from polymorphic forms or residual solvents. Characterize batches via:

- Powder X-ray Diffraction (PXRD): Identify crystalline vs. amorphous phases.

- Karl Fischer Titration: Quantify water content.

- Solubility Testing: Use standardized shake-flask methods in USP buffers. Adjust co-solvents (e.g., DMSO for in vitro assays) empirically .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer: Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) given the pyrimidine scaffold’s relevance. Use:

- Fluorescence Polarization (FP): Measure competitive binding with ATP analogs.

- Cellular IC: Test in cancer cell lines (e.g., HeLa) with MTT viability assays.

Include positive controls (e.g., Gefitinib) and validate selectivity via kinase profiling panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.